2-C-Methyl-D-ribonic acid
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Overview
Description
2-C-Methyl-D-ribonic acid is a monosaccharide derivative with the molecular formula C6H12O6. It is a sugar acid that plays a significant role in various biochemical processes. This compound is known for its unique structure, which includes a methyl group attached to the second carbon of the ribonic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-C-Methyl-D-ribonic acid typically involves the oxidation of 2-C-Methyl-D-ribose. One common method includes the use of oxidizing agents such as nitric acid or bromine water under controlled conditions to achieve the desired oxidation state . Another approach involves the use of enzymatic oxidation, which offers a more environmentally friendly and selective method .
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms capable of converting substrates like glucose into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
2-C-Methyl-D-ribonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 2-C-Methyl-D-ribonolactone.
Reduction: Reduction reactions can convert it back to 2-C-Methyl-D-ribose.
Substitution: The hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
2-C-Methyl-D-ribonolactone: Formed through oxidation.
2-C-Methyl-D-ribose: Formed through reduction.
Various esters and ethers: Formed through substitution reactions.
Scientific Research Applications
2-C-Methyl-D-ribonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-C-Methyl-D-ribonic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various oxidoreductases, which catalyze its conversion into other biologically active compounds. The molecular targets include enzymes involved in carbohydrate metabolism, such as dehydrogenases and isomerases.
Comparison with Similar Compounds
Similar Compounds
D-Ribonic acid: Lacks the methyl group at the second carbon.
2-C-Methyl-D-ribose: The reduced form of 2-C-Methyl-D-ribonic acid.
2-C-Methyl-D-ribonolactone: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of the methyl group at the second carbon, which imparts distinct chemical and biological properties. This structural feature influences its reactivity and interaction with enzymes, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
7473-35-0 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H12O6/c1-6(12,5(10)11)4(9)3(8)2-7/h3-4,7-9,12H,2H2,1H3,(H,10,11)/t3-,4-,6-/m1/s1 |
InChI Key |
RJVPHXILZGIYQT-ZMIZWQJLSA-N |
Isomeric SMILES |
C[C@@]([C@@H]([C@@H](CO)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C(CO)O)O)(C(=O)O)O |
Origin of Product |
United States |
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